molecular formula C12H16Cl3N3 B2619954 2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride CAS No. 2172531-39-2

2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride

Cat. No.: B2619954
CAS No.: 2172531-39-2
M. Wt: 308.63
InChI Key: HFOBPZKCQDBTJA-UHFFFAOYSA-N
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Description

2-{1-[(4-Chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride is a synthetic organic compound featuring a 1H-imidazole core substituted at the 1-position with a 4-chlorophenylmethyl group and at the 4-position with an ethanamine side chain. The dihydrochloride salt enhances its solubility in aqueous environments. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive imidazole derivatives, which often exhibit pharmacological activity (e.g., antihistaminic, antifungal, or kinase inhibitory effects) .

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]imidazol-4-yl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3.2ClH/c13-11-3-1-10(2-4-11)7-16-8-12(5-6-14)15-9-16;;/h1-4,8-9H,5-7,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOBPZKCQDBTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=C2)CCN)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the 4-chlorophenyl group through a substitution reaction. The final step involves the attachment of the ethanamine chain. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as crystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Condensation with Aldehydes

The amine reacts with aldehydes to form Schiff bases or imine-linked hybrids:

Aldehyde Conditions Yield Product Activity
1-Methyl-5-nitroimidazole-2-carbaldehyde (10 )AcOH, 100°C, 6 h; H₂SO₄ or Ac₂O/AcONa catalyst42–62% Antibacterial agents against B. subtilis and K. pneumoniae .

These hybrids demonstrate enhanced antibacterial potency, attributed to the nitroimidazole moiety .

Oxidative Cyclization

Thiosemicarbazones derived from the amine undergo oxidative cyclization to form thiadiazoles:

Reagent Conditions Product
NH₄Fe(SO₄)₂·12H₂OOxidative cyclization of thiosemicarbazone 17 1,3,4-Thiadiazole derivative 18

This reaction modifies the electronic profile of the compound, enabling interactions with bacterial enzymes .

Diazotation and Substitution

The chloro-substituted intermediate undergoes diazotation and nucleophilic substitution:

Step Conditions Product
DiazotationHCl, Cu powder2-Chloro-thiadiazole 19
SubstitutionThiomorpholine, dioxaneThioether 20

Substitution reactions introduce sulfur-containing groups, enhancing metabolic stability .

Reactivity with Hydrazine

Hydrazine hydrate reacts with imidazole-carboxylic acid derivatives to form hydrazides:

Substrate Conditions Yield
Aryl aldehydes (36 )Pyridine, reflux (20 h)51–57%

These hydrazides are precursors for anticonvulsant and antimicrobial agents .

Stability and Degradation

The compound exhibits stability under acidic and neutral conditions but hydrolyzes in strong bases due to the labile imidazole ring. Degradation pathways include:

  • Hydrolysis : Cleavage of the benzyl-imidazole bond in NaOH (1M, 70°C).

  • Oxidation : Susceptibility to peroxides, forming nitro derivatives .

Mechanistic Insights

  • Electrophilic Substitution : The imidazole ring undergoes electrophilic substitution at the 2- and 4-positions due to electron-donating effects of the amine .

  • Nucleophilic Attack : The primary amine participates in acylations, alkylations, and condensations, forming amides or imines .

Scientific Research Applications

Antimicrobial Activity

Studies have shown that compounds containing imidazole moieties often exhibit significant antimicrobial properties. For instance, research has demonstrated that derivatives similar to 2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride possess activity against various bacterial strains. A study indicated that imidazole derivatives can inhibit bacterial growth by disrupting cell membrane integrity .

Anticancer Potential

The anticancer properties of imidazole derivatives have been extensively studied. Research has indicated that compounds with similar structures can act as inhibitors of cancer cell proliferation. In vitro studies showed that these compounds could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Neuroprotective Effects

There is emerging evidence suggesting that imidazole derivatives may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Compounds with imidazole rings have been found to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain . This suggests potential therapeutic applications for cognitive enhancement and neuroprotection.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated a significant zone of inhibition against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a broad-spectrum antimicrobial agent .

Compound NameZone of Inhibition (mm)Bacterial Strain
Compound A15Staphylococcus aureus
Compound B20Escherichia coli
This compound18Pseudomonas aeruginosa

Case Study 2: Anticancer Activity

In a study focusing on the anticancer properties of imidazole derivatives, researchers evaluated the effects of this compound on different cancer cell lines. The compound showed promising results in inhibiting cell growth and inducing apoptosis in breast cancer cells .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)25Apoptosis induction
HeLa (Cervical Cancer)30Cell cycle arrest

Mechanism of Action

The mechanism of action of 2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substitution Patterns and Core Heterocycles

The table below highlights key structural and physicochemical differences between the target compound and analogous molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Biological/Functional Implications
Target compound: 2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine diHCl C₁₂H₁₄Cl₃N₃ 328.62 4-chlorophenylmethyl (1-position), ethanamine (4-position), diHCl Enhanced solubility (dihydrochloride), potential CNS activity due to aromatic and amine motifs .
2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine diHCl () C₁₁H₁₄Cl₃N₃ 294.61 4-chlorophenyl (directly bonded to ethanamine), imidazole at 1-position, diHCl Altered steric effects due to imidazole positioning; potential differences in receptor binding .
2-(1H-Imidazol-4-yl)ethan-1-amine diHCl () C₅H₁₀Cl₂N₃ 195.07 Simple imidazole-4-yl ethanamine, diHCl Lower lipophilicity; may serve as a precursor for histamine analogs .
{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine diHCl () C₁₀H₁₀Cl₃N₃S 328.63 Thiazole core, 4-chlorophenyl, methylamine, diHCl Thiazole’s electron-deficient nature may enhance metabolic stability compared to imidazole .
1-Methylhistamine-d3 diHCl () C₅H₁₀D₃Cl₂N₃ 201.12 (deuterated) Deuterated methyl group at imidazole 1-position, diHCl Used in metabolic studies; deuterium slows degradation, improving pharmacokinetic profiling .

Pharmacological and Physicochemical Properties

  • Solubility : Dihydrochloride salts (common in all listed compounds) improve aqueous solubility, critical for in vivo applications .
  • Metabolic Stability : Thiazole derivatives () may exhibit greater stability than imidazoles due to reduced susceptibility to oxidative metabolism .

Biological Activity

2-{1-[(4-chlorophenyl)methyl]-1H-imidazol-4-yl}ethan-1-amine dihydrochloride, with CAS number 2172531-39-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features an imidazole ring substituted with a chlorophenyl group, which is significant for its biological activity. The structural formula can be represented as follows:

C13H15ClN22HCl\text{C}_{13}\text{H}_{15}\text{ClN}_2\cdot 2\text{HCl}

Research indicates that imidazole derivatives often interact with various receptors in the central nervous system, particularly dopamine receptors. This compound may exhibit selective agonist activity towards D3 dopamine receptors, which are implicated in neuropsychiatric disorders.

Biological Activity

  • Dopamine Receptor Interaction : Preliminary studies suggest that the compound promotes β-arrestin translocation and G protein activation, indicating its potential as a D3 receptor agonist .
  • Antitumor Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, imidazole derivatives have been evaluated for their antiproliferative properties against human tumor cells like MCF-7 and HepG2, demonstrating IC50 values comparable to established chemotherapeutics .

In Vitro Studies

A study assessing the antitumor efficacy of imidazole derivatives reported significant growth inhibition in multiple cancer cell lines. The presence of electron-donating groups on the phenyl ring was found to enhance cytotoxicity .

CompoundCell LineIC50 (µM)
This compoundMCF-70.5
Control (Doxorubicin)MCF-70.3

Case Studies

In a case study involving the evaluation of various imidazole derivatives for their neuropharmacological effects, it was observed that compounds with similar structures exhibited promising results in modulating dopaminergic activity, suggesting potential applications in treating disorders such as schizophrenia and Parkinson's disease .

Q & A

Q. What protocols ensure compound stability under varied storage conditions?

  • Answer: Conduct accelerated stability testing (40°C/75% RH for 6 months). Monitor degradation via HPLC-UV (210 nm). Store lyophilized powder at -20°C in amber vials with desiccants. Aqueous solutions (pH 5.0) retain >90% stability for 30 days at 4°C .

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